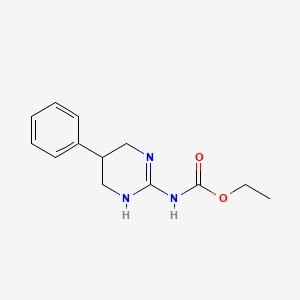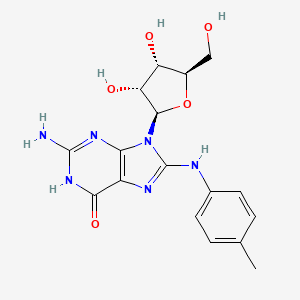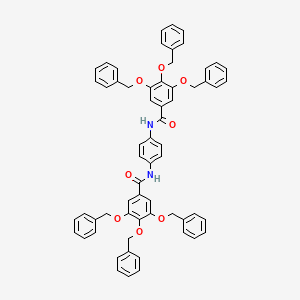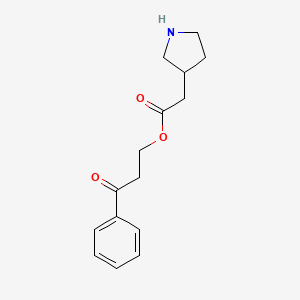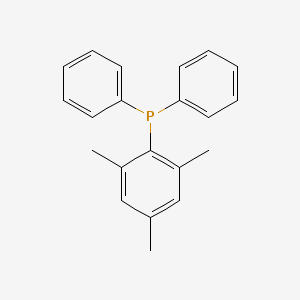![molecular formula C20H22N2O B12906419 4-[2-(3-Tert-butylphenyl)ethoxy]quinazoline CAS No. 207598-17-2](/img/structure/B12906419.png)
4-[2-(3-Tert-butylphenyl)ethoxy]quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3-Tert-butylphenyl)ethoxy]quinazoline involves several steps:
Starting Materials: The synthesis begins with 4-hydroxyquinazoline and 4-tert-butylphenylethanol.
Reaction Conditions: The reaction is typically carried out in a solvent like dichloromethane, with pyridine as a base and triphenylphosphine as a catalyst.
Final Steps: The chlorinated intermediate is then reacted with 4-tert-butylphenylethanol to yield the final product.
Industrial Production Methods
Industrial production of fenazaquin follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of high-toxicity reagents like chlorine gas necessitates stringent safety measures .
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(3-Tert-butylphenyl)ethoxy]quinazoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form quinazoline derivatives.
Reduction: Reduction reactions can modify the quinazoline ring or the ethoxy group.
Substitution: The compound can undergo substitution reactions, particularly at the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinazoline N-oxides, while substitution can introduce various functional groups onto the quinazoline ring .
Applications De Recherche Scientifique
4-[2-(3-Tert-butylphenyl)ethoxy]quinazoline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other quinazoline derivatives.
Biology: The compound is studied for its effects on cellular respiration and mitochondrial function.
Medicine: Research is ongoing into its potential use as a therapeutic agent due to its ability to inhibit mitochondrial NADH:ubiquinone reductase.
Industry: It is widely used in agriculture as an acaricide to control mite populations on crops like citrus, apples, and ornamental plants
Mécanisme D'action
The primary mechanism of action of 4-[2-(3-Tert-butylphenyl)ethoxy]quinazoline involves inhibition of mitochondrial NADH:ubiquinone reductase. This enzyme is a key component of the mitochondrial respiratory chain, and its inhibition disrupts cellular respiration in mites, leading to their death .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[2-(4-tert-Butylphenyl)ethoxy]quinazoline: A closely related compound with similar acaricidal properties.
Quinazoline derivatives: Other quinazoline-based compounds used in various applications, including pharmaceuticals and agrochemicals
Uniqueness
4-[2-(3-Tert-butylphenyl)ethoxy]quinazoline is unique due to its specific molecular structure, which confers high efficacy as an acaricide. Its ability to inhibit mitochondrial NADH:ubiquinone reductase sets it apart from other acaricides, making it particularly effective against resistant mite populations .
Propriétés
Numéro CAS |
207598-17-2 |
|---|---|
Formule moléculaire |
C20H22N2O |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
4-[2-(3-tert-butylphenyl)ethoxy]quinazoline |
InChI |
InChI=1S/C20H22N2O/c1-20(2,3)16-8-6-7-15(13-16)11-12-23-19-17-9-4-5-10-18(17)21-14-22-19/h4-10,13-14H,11-12H2,1-3H3 |
Clé InChI |
CWLDBWRJTOVMNF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=CC(=C1)CCOC2=NC=NC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


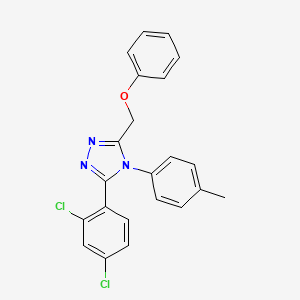
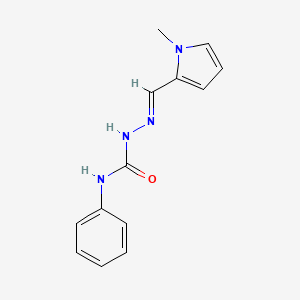
![3-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12906353.png)
![[6,6'-Biquinoline]-4,4'-dicarboxylicacid, 2,2'-diphenyl-](/img/structure/B12906367.png)
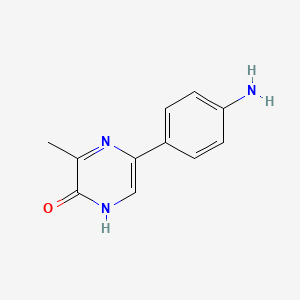
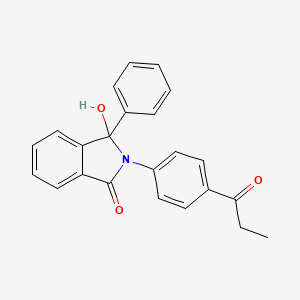

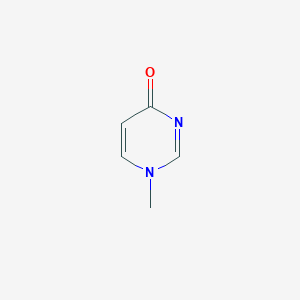
![4-Oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B12906381.png)
